molecular formula C17H18N4O2S2 B11018953 2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11018953
M. Wt: 374.5 g/mol
InChI Key: FAHRFFXTMCUNRL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole and thiadiazole rings, followed by the introduction of the methoxyphenyl and propan-2-yl groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound’s heterocyclic structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-3-methyl-1,3-thiazole-5-carboxamide
  • 4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
  • 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-9(2)15-20-21-17(25-15)19-14(22)13-10(3)18-16(24-13)11-5-7-12(23-4)8-6-11/h5-9H,1-4H3,(H,19,21,22)

InChI Key

FAHRFFXTMCUNRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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